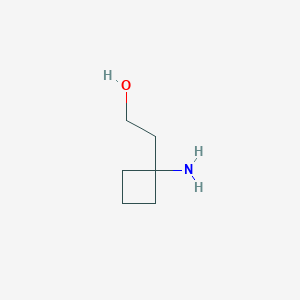

2-(1-Aminocyclobutyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclobutyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(4-5-8)2-1-3-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLCLKIEWILAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312037 | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132814-49-3 | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132814-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(1-aminocyclobutyl)ethan-1-ol, a bifunctional molecule of increasing interest in medicinal chemistry and drug discovery. By combining a structurally rigid cyclobutane core with a primary amine and a primary alcohol, this compound presents a unique scaffold for the synthesis of novel chemical entities. This document will delve into its structure, physicochemical properties, proposed synthesis, expected reactivity, and potential applications, with a particular focus on its emerging role as a building block for targeted protein degraders.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture, featuring a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both an amino group and a hydroxyethyl group. This arrangement imparts specific steric and electronic characteristics that are valuable in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1132814-49-3 | --INVALID-LINK--[1] |

| Predicted XlogP | 0.2 | --INVALID-LINK--[2] |

| Purity (Commercial) | ≥97% | --INVALID-LINK--[3] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar 1,2-amino alcohols |

| Solubility | (Predicted) Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred from the presence of polar amino and hydroxyl groups |

The puckered conformation of the cyclobutane ring provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The primary amine and primary alcohol offer versatile handles for chemical modification.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A robust synthetic strategy would likely commence with 1,1-cyclobutanedicarboxylic acid, a commercially available starting material. This approach allows for the sequential and controlled introduction of the required functional groups.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Esterification and Reduction: 1,1-Cyclobutanedicarboxylic acid is first converted to its diester, followed by selective reduction of one ester group to a hydroxymethyl group using a suitable reducing agent like NaBH₄ with careful control of stoichiometry.

-

Protection and Oxidation: The resulting primary alcohol is protected with a bulky silyl group (e.g., TBDMS). The remaining ester is then reduced to the alcohol and subsequently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate reagent (e.g., (ethoxycarbonylmethyl)triphenylphosphorane) extends the carbon chain by two atoms, introducing an α,β-unsaturated ester.

-

Reduction and Functional Group Interconversion: The double bond and the ester are then reduced. The resulting carboxylic acid can be converted to an acyl azide, which upon Curtius rearrangement and hydrolysis yields the primary amine.

-

Deprotection: Finally, removal of the silyl protecting group affords the target molecule, this compound.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~2.0-1.7 (m, 6H, cyclobutyl protons), ~1.6 (t, 2H, -CH₂CH₂OH). The NH₂ and OH protons will be broad singlets, and their chemical shifts will be dependent on solvent and concentration. |

| ¹³C NMR | δ (ppm): ~60 (-CH₂OH), ~55 (quaternary cyclobutyl C), ~40 (-CH₂CH₂OH), ~30 (cyclobutyl CH₂), ~15 (cyclobutyl CH₂). |

| Mass Spec (EI) | Predicted m/z: 115 (M⁺), 98 (M⁺ - NH₃), 84 (M⁺ - CH₂OH), 71, 56. |

| IR Spectroscopy | ν (cm⁻¹): 3400-3200 (br, O-H and N-H stretching), 2950-2850 (C-H stretching), 1600-1500 (N-H bending), 1050 (C-O stretching). |

Chemical Reactivity

The reactivity of this compound is dictated by its primary amine and primary alcohol functional groups. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.

Reactions of the Amino Group

The primary amine is a potent nucleophile and can undergo a variety of reactions:

-

N-Acylation: Reaction with acid chlorides or anhydrides will readily form the corresponding amides. This is a common strategy for incorporating the molecule into larger structures.

-

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

-

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates will yield ureas and carbamates, respectively. These functional groups are often found in biologically active molecules.

Reactions of the Hydroxyl Group

The primary alcohol can also be selectively modified:

-

O-Acylation: Esterification with acid chlorides or anhydrides, typically in the presence of a base, will yield the corresponding esters.

-

O-Alkylation: The alcohol can be converted to an ether using Williamson ether synthesis or other alkylating agents.

-

Oxidation: Mild oxidation will convert the primary alcohol to an aldehyde, while stronger oxidizing agents will yield a carboxylic acid.

Chemoselectivity

The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions. For instance, acylation at the more nucleophilic amine can often be achieved selectively in the presence of the alcohol. Protection of one functional group allows for the selective modification of the other.

Caption: Reactivity map of this compound.

Applications in Drug Discovery

The structural features of this compound make it an attractive building block in drug discovery, particularly in the design of molecules that require a rigid scaffold with specific exit vectors for substitution.

Protein Degrader Building Block

The commercial availability of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[4]

-

PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker component or as part of the ligand that binds to either the target protein or the E3 ligase. The rigid cyclobutane core can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for efficient ternary complex formation.

Caption: General structure of a PROTAC.

-

Molecular Glues: These are smaller molecules that induce the interaction between a target protein and an E3 ligase. The rigid and compact nature of the cyclobutane scaffold in this compound could be beneficial in the design of novel molecular glues.

Scaffold for Bioactive Molecules

The aminocyclobutane motif is found in a number of biologically active compounds. The conformational rigidity of the cyclobutane ring can lead to enhanced binding affinity and selectivity for a target protein. The amino and hydroxyl groups of this compound provide convenient points for the attachment of other pharmacophoric groups.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane core and reactive primary amine and alcohol functionalities provides a powerful platform for the synthesis of novel and complex molecules. Its emerging role in the field of targeted protein degradation highlights its potential for the development of next-generation therapeutics. While further experimental characterization of this specific molecule is warranted, its chemical properties can be confidently inferred from the well-established chemistry of related aminocyclobutanes and 1,2-amino alcohols. This guide serves as a foundational resource for researchers looking to leverage the potential of this promising chemical entity.

References

An In-depth Technical Guide to 2-(1-Aminocyclobutyl)ethan-1-ol: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-aminocyclobutyl)ethan-1-ol, a critical building block in the rapidly evolving field of targeted protein degradation. We will delve into its chemical identity, including its CAS number and structure, and explore its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will further detail a plausible synthetic route, its physicochemical properties, and the strategic importance of the aminocyclobutyl motif in drug design. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction: The Rise of a Novel Building Block

The landscape of modern therapeutics is increasingly shifting towards targeted approaches that offer greater precision and efficacy. Among these, targeted protein degradation, facilitated by PROTACs, has emerged as a powerful modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs are heavily reliant on the strategic selection of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound has gained prominence as a versatile building block, primarily for the construction of these crucial linkers. Its unique structural features offer advantages in terms of conformational rigidity and metabolic stability, making it a valuable asset for medicinal chemists.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 2-(1-Aminocyclobutyl)ethanol

-

CAS Number: 1132814-49-3[1]

-

Molecular Formula: C₆H₁₃NO[1]

-

Molecular Weight: 115.176 g/mol [1]

The structure of this compound features a cyclobutane ring with an amino group and a hydroxyethyl group attached to the same carbon atom. This arrangement provides a unique three-dimensional scaffold that is increasingly being explored in drug design.

Structural Representation:

References

An In-Depth Technical Guide to 2-(1-Aminocyclobutyl)ethan-1-ol: A Key Building Block in Targeted Protein Degradation

This guide provides a comprehensive technical overview of 2-(1-Aminocyclobutyl)ethan-1-ol, a crucial building block for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation. We will delve into its physicochemical properties, its strategic importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the general chemical principles that would govern its synthesis.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a primary amine on a cyclobutyl ring and a primary alcohol. These functional groups serve as versatile chemical handles for covalent modification, making the molecule an important component in the modular construction of larger, biologically active compounds.[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.176 g/mol | [1] |

| CAS Number | 1132814-49-3 | [1] |

| Synonyms | 2-(1-Aminocyclobutyl)ethanol | N/A |

| Purity (Typical) | ≥97% | [1] |

| Physical State | Not specified (typically a solid or oil) | N/A |

| Storage | Room Temperature | [1] |

Strategic Importance in Drug Discovery: The PROTAC Revolution

The primary utility of this compound is as a structural component, or "building block," in the synthesis of PROTACs.[1] PROTACs represent a paradigm shift in pharmacology, moving from traditional occupancy-based inhibition to a strategy of event-driven pharmacology that eliminates disease-causing proteins entirely.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination acts as a molecular "tag," marking the protein for degradation by the cell's natural disposal machinery, the proteasome.

This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually metabolized.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Considerations and Methodologies

Plausible Retrosynthetic Analysis

A logical approach to synthesizing this molecule involves the formation of the carbon-carbon bond between the cyclobutane ring and the ethanol fragment, followed by or preceded by the establishment of the amine and alcohol functionalities. A key starting material would likely be derived from 1-aminocyclobutanecarboxylic acid, a commercially available building block.

Generalized Forward Synthesis Workflow

The following multi-step process illustrates a potential route. The causality for each step is explained, emphasizing the protection/deprotection strategies and transformations necessary to achieve the final structure.

Step 1: Protection of the Amine

-

Rationale: The primary amine is nucleophilic and would interfere with subsequent reactions, particularly those involving organometallics or electrophilic reagents. A standard protecting group like Boc (tert-butyloxycarbonyl) is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.

-

Reaction: 1-aminocyclobutanecarboxylic acid is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N).

Step 2: Reduction of the Carboxylic Acid to an Aldehyde

-

Rationale: The carboxylic acid must be converted to an aldehyde to allow for the introduction of the final carbon atom of the ethanol side-chain via a nucleophilic addition. This is a selective reduction that must not affect the Boc protecting group.

-

Reaction: The Boc-protected amino acid is converted to a Weinreb amide or activated ester, followed by reduction with a mild hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperature. Alternatively, direct reduction methods can be employed.

Step 3: C1-Elongation via Nucleophilic Addition

-

Rationale: A one-carbon nucleophile is required to form the C-C bond and establish the alcohol precursor. A methyl Grignard reagent (CH₃MgBr) or similar organometallic reagent is a classic choice for this transformation.

-

Reaction: The aldehyde from Step 2 is carefully reacted with CH₃MgBr in an anhydrous ether solvent at low temperature. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the secondary alcohol. Correction: The target is a primary alcohol, so a one-carbon nucleophile that delivers a hydroxymethyl group equivalent is needed, such as the addition of formaldehyde or a protected equivalent. A more direct route would be the reduction of an ester.

Revised Step 2 & 3: Esterification and Reduction

-

Rationale: A more direct and controllable route to the primary alcohol is through the reduction of a corresponding ester.

-

Reaction (Step 2a - Esterification): The Boc-protected amino acid is converted to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or DCC/DMAP coupling with ethanol).

-

Reaction (Step 3a - Reduction): The resulting ester is reduced to the primary alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) in a solvent like THF.

Step 4: Deprotection of the Amine

-

Rationale: The final step is to remove the Boc protecting group to reveal the free primary amine, yielding the target molecule.

-

Reaction: The Boc-protected amino alcohol is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Caption: A generalized workflow for the synthesis of this compound.

Application in PROTAC Assembly: A Bifunctional Linker Component

The true value of this compound lies in its bifunctional nature, which allows for its incorporation into the linker region of a PROTAC. The primary amine and primary alcohol are orthogonal functional handles that can be addressed with different chemical reactions.

-

The Amine Handle (-NH₂): This group is typically used for amide bond formation. It can be acylated by a carboxylic acid on an E3 ligase ligand (or a fragment thereof) using standard peptide coupling reagents (e.g., HATU, HOBt).

-

The Alcohol Handle (-OH): This group can be converted into a better leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or it can be used in etherification reactions. This end of the molecule is typically attached to the warhead that binds the target protein.

The cyclobutyl group provides a degree of conformational rigidity to the linker, which can be a critical parameter in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Caption: Conceptual assembly of a PROTAC using the subject building block.

Conclusion and Outlook

This compound is a valuable chemical tool for drug discovery scientists working on targeted protein degradation. Its simple yet powerful bifunctional structure provides a robust platform for the construction of PROTAC linkers. While a specific, publicly documented synthesis protocol remains elusive, the fundamental principles of organic chemistry provide a clear and plausible roadmap for its production. As the field of protein degradation continues to expand, the demand for novel and diverse building blocks like this will undoubtedly grow, and with it, the expectation for more accessible and detailed synthetic literature to support these advanced research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 2-(1-Aminocyclobutyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the small molecule 2-(1-Aminocyclobutyl)ethan-1-ol. Designed for researchers and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation and confirmation. Each section includes predicted data based on established chemical principles, detailed experimental protocols, and an explanation of the underlying scientific rationale.

Introduction

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol, both attached to a cyclobutane ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this confirmation. This guide will explore the expected spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, MS, and IR, providing a framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl side-chain and the cyclobutane ring. The presence of exchangeable protons (from -NH₂ and -OH) adds another layer of diagnostic information.

-

Solvent Choice: A deuterated solvent like Deuterated Chloroform (CDCl₃) is standard. However, for observing labile protons, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often superior as it slows down the exchange rate, allowing for the observation of -OH and -NH₂ peaks as distinct signals. A common validation technique is the "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The labile protons exchange with deuterium, causing their signals to disappear from the spectrum, thus confirming their identity.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent-dependent. Broadness is due to hydrogen bonding and chemical exchange. |

| -NH₂ | ~1.2 - 2.5 | Broad Singlet | 2H | Similar to the -OH proton, its shift is variable and the peak is often broad. |

| -CH₂-OH | ~3.6 - 3.8 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom. Appears as a triplet due to coupling with the neighboring -CH₂- group. |

| -CH₂- (ethyl) | ~1.7 - 1.9 | Triplet | 2H | Coupled to the -CH₂OH protons, resulting in a triplet. |

| Cyclobutane Protons | ~1.6 - 2.2 | Multiplet | 6H | The three sets of CH₂ groups on the cyclobutane ring will have complex and overlapping signals due to restricted rotation and puckering of the ring, resulting in a complex multiplet.[1] |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -CH₂-OH | ~60 - 65 | The carbon is deshielded by the directly attached oxygen atom. |

| Quaternary Carbon | ~50 - 55 | The sp³ carbon atom bonded to the nitrogen and the ethyl group. |

| -CH₂- (ethyl) | ~35 - 40 | Standard aliphatic chemical shift. |

| Cyclobutane -CH₂- | ~30 - 35 | Chemical shift for carbons in a strained four-membered ring. |

| Cyclobutane -CH₂- (adjacent to quaternary C) | ~15 - 20 | Slightly different chemical environment compared to the other cyclobutane carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For a molecule containing a nitrogen atom, the Nitrogen Rule is a key diagnostic tool. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3]

-

Molecular Weight: The molecular formula for this compound is C₆H₁₃NO, giving a molecular weight of 115.18 g/mol .[4] The molecular ion peak (M⁺) is therefore expected at an m/z of 115.

Fragmentation Analysis

In mass spectrometry, molecules are ionized and break apart into smaller, characteristic fragments. For this compound, the primary fragmentation mechanism is expected to be alpha-cleavage , which is the breaking of a bond adjacent to the heteroatom (in this case, nitrogen).[2]

-

Alpha-Cleavage: Cleavage of the C-C bond between the cyclobutane ring and the ethyl group is a likely fragmentation pathway. This would lead to the loss of an ethyl radical and the formation of a stable iminium ion.

-

Cyclic Amine Fragmentation: Cyclic amines typically show a discernible molecular ion peak. Fragmentation often involves the loss of a hydrogen atom from the alpha-carbon or cleavage of the ring itself.[5][6]

-

Alcohol Fragmentation: Alcohols can undergo alpha-cleavage or dehydration (loss of H₂O, M-18).[7][8][9]

Predicted Key Fragments:

| m/z Value | Proposed Fragment | Rationale |

| 115 | [C₆H₁₃NO]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight. |

| 98 | [M - NH₃]⁺ | Loss of ammonia. |

| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 84 | [M - CH₂CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxyethyl group. |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage leading to the formation of an iminium ion. |

| 30 | [CH₂NH₂]⁺ | A common fragment for primary amines resulting from beta-cleavage.[5] |

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Employ a temperature program, for example, starting at 50°C and ramping up to 250°C at 10°C/min, to ensure good separation and peak shape.

-

-

MS Detection:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range of m/z 30 to 200 to capture the molecular ion and key fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the fragmentation pattern to predicted pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Analysis of Key Functional Groups

-

O-H Stretch: Alcohols show a characteristic strong and broad absorption band for the O-H stretch, typically in the region of 3200-3500 cm⁻¹.[10][11] The broadness is due to intermolecular hydrogen bonding.

-

N-H Stretch: Primary amines exhibit two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These peaks are typically sharper than the O-H stretch.

-

C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutane ring and ethyl chain will appear just below 3000 cm⁻¹.[12]

-

N-H Bend: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

-

C-O Stretch: The C-O stretching vibration for a primary alcohol gives a strong absorption band in the 1050-1260 cm⁻¹ region.[10]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3200 - 3500 | O-H Stretch (alcohol) | Strong, Broad |

| ~3300 - 3500 | N-H Stretch (primary amine) | Medium (two bands) |

| ~2850 - 2960 | C-H Stretch (aliphatic) | Strong |

| ~1590 - 1650 | N-H Bend (amine) | Medium to Strong |

| ~1050 - 1260 | C-O Stretch (primary alcohol) | Strong |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is a synergistic process. No single technique provides all the answers, but together they build a self-validating case for the compound's identity.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound relies on the complementary data obtained from NMR, MS, and IR techniques. ¹H and ¹³C NMR establish the carbon-hydrogen backbone, MS confirms the molecular weight and provides fragmentation data consistent with the structure, and IR spectroscopy verifies the presence of the key alcohol and amine functional groups. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently confirm the identity and purity of this versatile chemical building block.

References

- 1. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - figshare - Figshare [figshare.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. calpaclab.com [calpaclab.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-Aminocyclobutyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-aminocyclobutyl)ethan-1-ol, a novel building block of interest in medicinal chemistry and drug development.[1] Recognizing the critical importance of solubility and stability in the early stages of drug discovery, this document outlines detailed methodologies for the empirical determination of these parameters. While specific experimental data for this compound is not yet widely published, this guide synthesizes established principles from analogous structures, such as amino alcohols and cyclobutane derivatives, to provide a robust framework for its characterization. We will delve into the theoretical considerations for its solubility profile, present detailed protocols for solubility assessment in various pharmaceutically relevant solvents, and provide a comprehensive strategy for evaluating its chemical stability through forced degradation studies. The insights and protocols herein are designed to be self-validating and are grounded in authoritative best practices to ensure scientific integrity.

Introduction to this compound

This compound (CAS No. 1132814-49-3) is a bifunctional organic molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring.[1][2][3][4][5] Its molecular formula is C6H13NO, with a molecular weight of approximately 115.18 g/mol .[1][4] The presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (amine and hydroxyl oxygen) suggests a propensity for interactions with polar solvents. The cyclobutane moiety introduces a degree of rigidity and three-dimensionality, which can be advantageous in drug design for influencing binding to biological targets.[6] The stability of similar aminocyclobutane structures in peptides has been shown to confer resistance to enzymatic degradation.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1132814-49-3 | [1][2][3] |

| Molecular Formula | C6H13NO | [1][3][4] |

| Molecular Weight | 115.176 | [1] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage | Room Temperature | [1] |

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of this compound, containing both polar (amino and hydroxyl) and non-polar (cyclobutyl) functionalities, suggests a varied solubility profile.

Theoretical Solubility Considerations

-

Aqueous Solubility: The presence of the primary amine and hydroxyl group is expected to facilitate hydrogen bonding with water, suggesting good aqueous solubility. The pH of the aqueous medium will significantly influence solubility; protonation of the amino group at acidic pH should enhance solubility, while in basic conditions, the free base may be less soluble.[9]

-

Solubility in Organic Solvents: Solubility in polar protic solvents like ethanol and methanol is expected to be high. In polar aprotic solvents such as DMSO and DMF, good solubility is also anticipated. The non-polar cyclobutyl group may contribute to some solubility in less polar solvents like dichloromethane, though it is expected to be limited in highly non-polar solvents such as hexanes.

Experimental Protocol for Solubility Determination

A robust method for determining solubility is the equilibrium solubility method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, DMSO, dichloromethane, hexane).

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

-

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[10][11][12] The experimental conditions outlined below are based on ICH guidelines.[10][12][13]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The primary amine is also susceptible to oxidation.[3][14]

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially catalyze rearrangements or other degradations, although this is less likely for this specific structure.[6][15]

-

Thermal Degradation: High temperatures can induce decomposition, potentially through deamination or dehydration.[16][17][18][19][20]

-

Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradation products.[12][13][21]

Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The goal is to achieve 5-20% degradation of the parent compound.[10][13]

Protocol 2: Forced Degradation Studies

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[13]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Incubate at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.[13]

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][21] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify any major degradation products.

-

Perform a mass balance analysis to account for the parent compound and all degradation products.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated analytical method capable of accurately quantifying the parent compound and separating it from any degradation products or impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 2: Starting Point for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |

| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential degradants. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detection | UV at 210 nm or MS | The compound lacks a strong chromophore, so low UV or MS is necessary. |

| Injection Vol. | 10 µL | Standard injection volume. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[22]

Conclusion

While specific experimental data for this compound is not yet prevalent in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers and drug development professionals can generate the critical data necessary to evaluate its potential as a valuable building block in pharmaceutical development. The principles and methodologies outlined herein are grounded in established analytical chemistry and regulatory expectations, ensuring the generation of reliable and defensible data.

References

- 1. akjournals.com [akjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. jchemlett.com [jchemlett.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. ibisscientific.com [ibisscientific.com]

- 7. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ir.library.louisville.edu [ir.library.louisville.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 18. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 19. researchgate.net [researchgate.net]

- 20. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ema.europa.eu [ema.europa.eu]

Foreword: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of Aminocyclobutane Derivatives for Pharmaceutical Research

In the landscape of drug discovery, the quest for molecular diversity and three-dimensionality is paramount. While traditionally dominated by five- and six-membered rings, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Its inherent ring strain (26 kcal mol⁻¹) imposes a rigid, puckered conformation, a stark contrast to the flexible nature of its larger homologues.[1] This unique three-dimensional architecture allows for precise vectoral presentation of substituents, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles.

However, the very strain that confers these desirable properties also presents significant synthetic challenges.[1][3] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the core strategies for constructing and functionalizing aminocyclobutane derivatives. We will move beyond mere procedural listings to dissect the causality behind experimental choices, offering field-proven insights into the stereocontrolled synthesis of these valuable building blocks.

Part 1: Constructing the Core: [2+2] Cycloaddition Strategies

The most direct and conceptually elegant approach to the cyclobutane ring is the [2+2] cycloaddition, where two olefinic components are joined to form the four-membered ring.[4][5] This powerful transformation can be initiated either photochemically or thermally, with each method offering distinct advantages and substrate scope.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is arguably the most widely used method for synthesizing cyclobutane rings.[5] The reaction typically proceeds by exciting one of the alkene partners to its triplet state, either through direct irradiation or, more commonly, via a triplet photosensitizer (e.g., benzophenone, acetone).[5][6] This excited state then engages in a stepwise radical mechanism with the ground-state alkene to form the cyclobutane product.

Causality in Experimental Design:

-

Wavelength Selection: The choice of UV lamp wavelength is critical. It must be sufficient to excite the substrate or sensitizer without causing product degradation.[6]

-

Solvent Choice: Solvents must be transparent at the irradiation wavelength. For triplet-sensitized reactions, the solvent choice can influence the efficiency of energy transfer.

-

Stereocontrol: The stereochemical outcome is a complex function of steric and electronic factors. Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity, a crucial aspect for pharmaceutical applications.[5][6]

Caption: Workflow for a typical enantioselective [2+2] photocycloaddition.

Metal-Catalyzed and Thermal [2+2] Cycloadditions

While photochemical methods are prevalent, thermal and metal-catalyzed cycloadditions provide powerful alternatives, particularly for electron-deficient or strained alkenes.[7][8] Iron-catalyzed [2+2] cycloadditions, for example, have been successfully developed for the synthesis of donor-acceptor (DA) aminocyclobutanes, which are versatile intermediates for further transformations.[9][10]

Causality in Experimental Design:

-

Catalyst Choice: Lewis acids like iron(III) chloride can activate electron-poor alkenes, facilitating the cycloaddition under milder conditions than purely thermal methods.[10] The catalyst loading is optimized to balance reaction rate with potential side reactions.

-

Substrate Scope: This method is particularly effective for the reaction of enimides with alkylidene malonates, providing access to highly functionalized aminocyclobutane precursors.[10]

-

Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add basic alumina (500 mg) and anhydrous iron(III) chloride (FeCl₃, 0.1 equiv). Stir the suspension in anhydrous dichloromethane (DCM) for 15 minutes.

-

Reagent Addition: Add the N-vinylphthalimide (1.0 equiv) and the alkylidene malonate (1.2 equiv) to the suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The use of basic alumina as a support for FeCl₃ provides a more stable and easier-to-handle catalyst system.[9]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired aminocyclobutane product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The resulting phthalimido group can be cleaved under standard conditions (e.g., using hydrazine or ethanediamine) to reveal the free amine.[9]

Part 2: Alternative Architectures: Ring Expansion and Contraction

While cycloadditions build the ring from acyclic precursors, rearranging existing cyclic systems offers an alternative strategic advantage, often leveraging readily available starting materials.

Ring Expansion of Cyclopropyl Derivatives

Ring expansion reactions provide a powerful method for converting strained three-membered rings into more stable four-membered rings.[3][11] A common strategy involves the generation of a carbocation adjacent to the cyclopropane ring, which triggers a rearrangement. For example, the treatment of aminocyclopropanes via diazotization (a Demyanov-type rearrangement) can lead to cyclobutanol derivatives after rearrangement and hydrolysis.[11]

Caption: Conceptual pathway for cyclobutane synthesis via ring expansion.

Ring Contraction of Cyclopentane Derivatives

Conversely, larger rings can be contracted. The Wolff rearrangement of α-diazoketones is a classic example, where a five-membered α-diazocyclopentanone rearranges upon photolysis or metal catalysis to form a cyclobutyl ketene, which can be trapped by nucleophiles to yield cyclobutane carboxylic acid derivatives.[11] These acid derivatives are valuable precursors that can be converted to aminocyclobutanes via standard functional group interconversions like the Curtius or Schmidt rearrangements.

Part 3: Strategic Functionalization of the Cyclobutane Ring

Often, the most efficient route involves creating a basic cyclobutane or cyclobutene core, followed by strategic functionalization to install the desired amino group and other substituents with high stereochemical control.

Aza-Michael Addition to Cyclobutenes

The conjugate (or Michael) addition of nitrogen nucleophiles to electron-deficient cyclobutenes is a highly effective method for preparing trans-substituted β-aminocyclobutane derivatives.[12][13] This strategy offers excellent diastereoselectivity, driven by the nucleophile approaching from the face opposite to the existing substituent on the ring.

Causality in Experimental Design:

-

Substrate: The reaction requires a cyclobutene activated by an electron-withdrawing group (EWG), such as an ester or amide.

-

Nucleophile: A wide range of nitrogen nucleophiles, including imidazoles, azoles, and protected amines, can be used, allowing for significant diversification.[12]

-

Catalyst: While the reaction can proceed thermally, mild organic bases like DBU or DMAP can catalyze the addition, often leading to cleaner reactions and higher yields.[13]

-

Preparation: In a vial, dissolve the cyclobutene-1-carboxamide (1.0 equiv) and the N-heterocycle nucleophile (e.g., imidazole, 1.1 equiv) in an appropriate solvent like acetonitrile.

-

Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. Rationale: The base deprotonates the N-heterocycle, increasing its nucleophilicity and promoting the conjugate addition.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to afford the trans-aminocyclobutane product with high diastereoselectivity (>95:5 dr).[12][14]

C-H Functionalization: A Modern Approach to Diversification

A cutting-edge strategy for modifying the cyclobutane scaffold involves the direct functionalization of C-H bonds.[15][16] This powerful technique typically employs a directing group (DG) temporarily attached to the molecule, which positions a metal catalyst (commonly palladium) to selectively activate a specific C-H bond. This allows for the introduction of aryl, alkyl, or other functional groups in a highly regio- and stereocontrolled manner.

Key Advantages:

-

Modularity: This approach is highly modular. A common cyclobutane intermediate can be diversified at a late stage by coupling with various partners, which is extremely valuable in a drug discovery setting.[16]

-

Atom Economy: C-H functionalization avoids the need for pre-functionalized starting materials (e.g., organohalides), leading to more efficient and sustainable syntheses.

Caption: Logical flow for C-H functionalization of a cyclobutane scaffold.

Summary of Synthetic Strategies

| Synthetic Strategy | Core Transformation | Key Advantages | Common Limitations | Typical Yields |

| Photochemical [2+2] | Alkene + Alkene → Cyclobutane | Broad substrate scope, access to complex scaffolds.[5] | Requires specialized equipment, potential for side reactions, product photolability.[6] | 40-80% |

| Metal-Catalyzed [2+2] | Activated Alkenes → Cyclobutane | Milder conditions, good for donor-acceptor systems.[10] | More limited substrate scope than photochemical methods. | 60-95% |

| Ring Expansion | Cyclopropylcarbinyl cation → Cyclobutyl cation | Access from different starting materials, stereochemical control possible.[11] | Can lead to mixtures of products if carbocation rearrangement is not well-controlled.[11] | Variable |

| Aza-Michael Addition | Cyclobutene + N-Nucleophile → Aminocyclobutane | High diastereoselectivity (trans), mild conditions, functional group tolerance.[12][13] | Requires synthesis of the cyclobutene precursor. | 70-99% |

| C-H Functionalization | Cyclobutane-C-H → Cyclobutane-C-R | Late-stage diversification, high modularity, atom economy.[15][16] | Requires directing group installation/removal, catalyst sensitivity. | 50-85% |

Conclusion and Future Outlook

The synthesis of aminocyclobutane derivatives has evolved significantly, moving from classical cycloadditions to sophisticated, highly selective functionalization methodologies. Strategies like photochemical and metal-catalyzed [2+2] cycloadditions remain the workhorses for constructing the core ring system, while Michael additions and C-H functionalization offer unparalleled control and flexibility for introducing the crucial amine functionality and achieving molecular diversity. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, stereoselective, and scalable methods. These advancements will continue to empower medicinal chemists to harness the unique structural and biological properties of the aminocyclobutane scaffold, paving the way for the discovery of next-generation therapeutics.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Aminocyclobutanes by Iron‐Catalyzed [2+2] Cycloaddition [ouci.dntb.gov.ua]

- 10. Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]

The Aminocyclobutyl Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is a central theme in drug discovery. Among the class of small, strained carbocycles, the aminocyclobutyl scaffold has emerged as a "privileged" structural motif.[1][2] Its unique conformational rigidity, synthetic accessibility, and ability to act as a versatile peptide mimetic have established it as a cornerstone in the design of innovative therapeutics.[3][4] This technical guide provides an in-depth exploration of the aminocyclobutyl core, from its foundational synthetic methodologies to its profound impact on medicinal chemistry. We will dissect the causality behind its selection in drug design, detail key synthetic protocols, and illustrate its significance through its incorporation in clinically successful drugs, offering researchers a comprehensive resource to leverage this powerful scaffold in their own discovery programs.

Introduction: The Value of Conformational Constraint

In the intricate dance of molecular recognition between a drug and its biological target, shape is paramount. Flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a single, bioactive conformation from a multitude of possibilities in solution. Scaffolds that pre-organize key pharmacophoric groups into a binding-competent geometry can overcome this penalty, leading to enhanced potency and selectivity.[5]

The cyclobutane ring, a four-membered carbocycle, offers a unique solution. While highly strained compared to larger rings, it is relatively inert chemically.[4] Its puckered, three-dimensional structure provides a rigid framework, limiting the conformational freedom of attached substituents.[4][6] When an amino group is introduced, forming the aminocyclobutyl core, the scaffold gains a critical vector for functionalization and interaction, positioning it as an ideal building block for exploring chemical space.[7] This guide will illuminate the journey of this scaffold from a synthetic challenge to a celebrated component in the medicinal chemist's toolkit.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the strained cyclobutane ring, particularly with stereochemical control, is a non-trivial synthetic challenge. Modern organic synthesis has yielded several robust methodologies.

[2+2] Cycloaddition

One of the most classic and powerful methods for forming cyclobutane rings is the [2+2] cycloaddition reaction, often photochemically induced, between two alkene-containing molecules. The stereochemical outcome of these reactions can be highly dependent on the nature of the substrates and reaction conditions.

Stereoselective Synthesis from Chiral Precursors

To achieve high enantiomeric purity, a common strategy involves starting from readily available chiral molecules. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, which can be synthesized from natural products like (−)-α-pinene, provides a route to complex aminocyclobutyl derivatives.[8][9] The existing chirality in the starting material directs the stereochemical outcome of subsequent reactions.[9]

Experimental Protocol: Stereoselective Synthesis of an Aminocyclobutyl Precursor

The following protocol is a representative example of how stereocontrol can be achieved. It describes the 1,3-dipolar cycloaddition of diazomethane to a chiral dehydro amino acid, a key step in building more complex systems.[8]

Objective: To synthesize a pyrazoline intermediate en route to a chiral aminocyclobutyl derivative.

Materials:

-

Chiral dehydro amino acid (e.g., derived from (−)-verbenone)

-

Ethereal solution of diazomethane (handle with extreme caution behind a blast shield)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the chiral dehydro amino acid (1.0 mmol) in 20 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a distilled ethereal solution of excess diazomethane (approx. 10 equivalents) to the stirred solution. The yellow color of diazomethane should persist.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazoline product.

-

Purify the product via column chromatography on silica gel.

Causality: The use of a chiral starting material is crucial. The inherent stereocenter on the cyclobutyl moiety of the dehydro amino acid governs the π-facial diastereoselectivity of the diazomethane attack, leading to the formation of the cycloadduct as a single diastereomer.[8][9] This step effectively translates the existing chirality into a new stereocenter on the newly formed ring system.

Diagram 1: Generalized Synthetic Workflow for Aminocyclobutyl Scaffolds

References

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of 2-(1-Aminocyclobutyl)ethan-1-ol in Medicinal Chemistry

Abstract

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. Small, conformationally constrained scaffolds are of particular interest as they allow for precise spatial presentation of pharmacophoric elements, potentially leading to enhanced target engagement and reduced off-target effects. This technical guide delves into the untapped potential of 2-(1-aminocyclobutyl)ethan-1-ol , a unique bifunctional molecule that marries the rigid, three-dimensional architecture of the aminocyclobutyl motif with the versatile and proven 1,2-amino alcohol functionality. While this specific molecule remains largely unexplored in public literature, this paper will, for the first time, provide a comprehensive prospective analysis of its potential in medicinal chemistry. We will explore its structural rationale, propose robust synthetic strategies, and outline a series of potential therapeutic applications, from neurology to oncology, supported by detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel structural motifs to address unmet medical needs.

Introduction: The Strategic Value of Constrained Scaffolds

In medicinal chemistry, the transition from planar, aromatic-heavy molecules to more three-dimensional, sp³-rich scaffolds has been a significant trend. This shift is driven by the need to access novel chemical space and to design ligands that can better complement the complex, three-dimensional binding pockets of biological targets. The cyclobutyl ring, a strained four-membered carbocycle, is an increasingly popular bioisostere for larger or more flexible groups.[1][2] Its puckered conformation provides a fixed, non-planar presentation of substituents, which can be critical for optimizing ligand-receptor interactions.[2]

When substituted with an amino group, the resulting aminocyclobutane moiety becomes a powerful pharmacophore. Derivatives of 1-aminocyclobutanecarboxylic acid have demonstrated potent and selective antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neurological disorders.[3] Furthermore, the incorporation of this motif into peptides has been shown to enhance proteolytic stability and biological activity.[4][5][6]

Complementing the aminocyclobutyl core, the 1,2-amino alcohol (or ethanolamine) substructure is a privileged motif found in a vast number of approved drugs and biologically active compounds.[7][][9] This functional group arrangement provides key hydrogen bond donor and acceptor sites, crucial for molecular recognition.[7] Its presence is fundamental to the activity of various therapeutic classes, including beta-blockers, antimalarials, and certain neurological agents.[1][10]

The molecule This compound (Figure 1) represents a logical and compelling fusion of these two valuable motifs. The primary amine on the cyclobutyl ring offers a key interaction point and a handle for derivatization, while the primary alcohol on the ethyl side chain provides another vector for modification or interaction with a target. This guide will explore how this unique combination can be leveraged for the development of next-generation therapeutics.

Figure 1: Structure of this compound

A simple diagram illustrating the core molecule, highlighting the aminocyclobutyl and ethanolamine moieties.

Caption: Chemical structure of the core molecule.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical scaffold. While no specific synthesis for this compound is prominently documented, a logical and efficient pathway can be proposed based on established chemical transformations.

Retrosynthetic Analysis

A plausible retrosynthetic approach involves the reduction of a key intermediate, such as an amino ketone or an amino acid derivative. The primary challenge lies in the construction of the quaternary carbon center on the cyclobutane ring.

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol: A Multi-step Synthesis

This protocol outlines a potential route starting from commercially available cyclobutanone. The causality behind each step is to build the required functionality methodically while controlling selectivity.

Step 1: Synthesis of 1-(2-hydroxyethyl)cyclobutan-1-carbonitrile

-

Rationale: This step introduces the two-carbon side chain and the nitrogen precursor (nitrile) in a single, efficient reaction. Using a protected ethanolamine equivalent like 2-(trimethylsilyloxy)ethyl magnesium bromide followed by deprotection, or a Reformatsky-type reaction with a protected bromoethanol, would be a viable approach. A simpler method is a base-catalyzed addition of acetonitrile to cyclobutanone followed by functionalization. However, a more direct and robust approach is the reaction of cyclobutanone with the anion of 2-hydroxyacetonitrile (glycolonitrile), which requires protection of the hydroxyl group. A practical alternative is the reaction of cyclobutanone to form a cyanohydrin, followed by alkylation. Let's detail a Strecker-like synthesis.

-

To a stirred solution of cyclobutanone (1.0 equiv) and potassium cyanide (1.2 equiv) in water at 0 °C, slowly add a solution of 2-aminoethanol (1.1 equiv) hydrochloride.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting aminonitrile is then hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield 1-amino-cyclobutanemethanol, which can then be elaborated. A more direct route is needed.

Alternative Protocol (More Viable):

-

Reaction: Start with 1-bromocyclobutanecarbonitrile. React it with a suitable two-carbon nucleophile, such as the enolate of acetaldehyde, followed by reduction. A more controlled approach is a Grignard reaction.

-

Step 1a: Synthesis of 1-(tert-Butyldimethylsilyloxy)cyclobutane-1-carbonitrile. To a solution of cyclobutanone (1.0 equiv) in CH₂Cl₂ at 0°C, add trimethylsilyl cyanide (1.1 equiv) and a catalytic amount of ZnI₂. Stir for 2 hours. Then, add TBSCl (1.2 equiv) and imidazole (2.5 equiv). Allow to warm to room temperature and stir overnight. Purify by column chromatography.

-

Step 1b: Alkylation. Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add the product from Step 1a (1.0 equiv) dropwise. After 1 hour, add a protected 2-bromoethanol species (e.g., 2-bromoethyl tert-butyldimethylsilyl ether, 1.2 equiv). Allow to warm to room temperature slowly. Quench with saturated NH₄Cl solution and extract. Purify by column chromatography.

-

Step 1c: Reduction and Deprotection. Reduce the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (e.g., Raney Nickel, H₂). This step will likely also cleave the silyl ethers. A one-pot reduction/deprotection with a strong reducing agent is efficient. Treat the product from Step 1b with excess LiAlH₄ in THF at 0°C to reflux. Carefully quench the reaction with water and NaOH solution. The resulting product will be the target molecule.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive scaffold for a range of therapeutic areas. The primary amine serves as a key basic center for salt formation and hydrogen bonding, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The cyclobutyl ring provides a rigid anchor to orient these functional groups into defined regions of three-dimensional space.

Central Nervous System (CNS) Agents

Rationale: The structural similarity of the aminocyclobutyl core to ligands for excitatory amino acid receptors is a strong starting point.[3] The ethanolamine side chain can be used to modulate polarity and introduce additional binding interactions.

-

NMDA Receptor Modulators: The primary amine can mimic the essential amino group of glutamate, while the cyclobutyl ring restricts the conformation, potentially leading to subtype selectivity. The ethanolamine tail could be derivatized to explore interactions with allosteric sites on the receptor complex.

-

GABA Receptor Ligands: The molecule could serve as a scaffold for GABA B receptor agonists or positive allosteric modulators. The distance between the amine and hydroxyl groups can be fine-tuned through derivatization to match the pharmacophore requirements of GABAergic targets.

Proposed Experimental Workflow: Screening for NMDA Receptor Antagonism

Caption: High-throughput screening cascade for identifying NM-DA receptor antagonists.

Scaffolds for Proteolysis Targeting Chimeras (PROTACs)

Rationale: The development of PROTACs requires versatile scaffolds that can link a target-binding warhead to an E3 ligase ligand. This compound provides two distinct points for linker attachment (amine and alcohol), allowing for the creation of diverse libraries with varied linker lengths and geometries. The rigid cyclobutyl core can help control the spatial orientation of the two ends of the PROTAC, which is critical for inducing a productive ternary complex formation.

Protocol: Synthesis of a PROTAC Precursor

-

Selective Protection: Protect the primary amine of this compound with a Boc group (di-tert-butyl dicarbonate, TEA, CH₂Cl₂). This is a standard procedure that ensures the less hindered amine reacts preferentially.

-

Linker Attachment to Alcohol: React the Boc-protected amino alcohol with a linker precursor containing a terminal alkyne or azide for subsequent click chemistry. For example, activate the alcohol as a mesylate or tosylate and displace with a linker containing a terminal nucleophile, or perform an etherification with an appropriate halo-linker (e.g., propargyl bromide with NaH as a base).

-